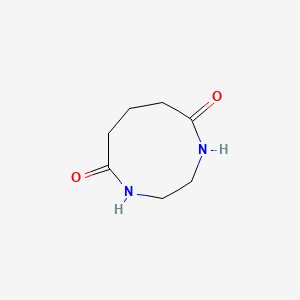
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is a heterocyclic compound that contains nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from linear precursors that contain the necessary functional groups, cyclization can be induced under specific conditions to form the heterocyclic ring.
Reduction Reactions: The tetrahydro- form indicates that the compound may be synthesized through the reduction of a more oxidized precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in large reactors with controlled temperatures and pressures.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods may be employed.
Chemical Reactions Analysis
Types of Reactions
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction to more saturated forms.
Substitution: Functional group substitutions at specific positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized heterocycles, while reduction may yield more saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific application, whether it be in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
1H-1,4-Diazonine-5,9(2H,6H)-dione: The non-tetrahydro form.
1H-1,4-Diazonine-5,9(2H,6H)-dione, dihydro-: A partially reduced form.
Other Heterocyclic Compounds: Such as pyridines, pyrimidines, and diazines.
Uniqueness
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is unique due to its specific ring structure and the presence of nitrogen atoms, which can impart unique chemical and physical properties.
Properties
CAS No. |
57531-03-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-diazonane-5,9-dione |
InChI |
InChI=1S/C7H12N2O2/c10-6-2-1-3-7(11)9-5-4-8-6/h1-5H2,(H,8,10)(H,9,11) |
InChI Key |
NWIRVGYVDNENPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















